molecular formula C24H20N2O6 B7775097 Fmoc-(RS)-3-amino-3-(3-nitrophenyl)-propionic acid

Fmoc-(RS)-3-amino-3-(3-nitrophenyl)-propionic acid

Cat. No.: B7775097
M. Wt: 432.4 g/mol
InChI Key: SFZOBIQWMMCMFE-UHFFFAOYSA-N
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Description

Fmoc-(RS)-3-amino-3-(3-nitrophenyl)-propionic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino group, and a nitrophenyl group. This compound is often used in peptide synthesis due to its ability to protect amino acids during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(RS)-3-amino-3-(3-nitrophenyl)-propionic acid typically involves the following steps:

    Fmoc Protection: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with 3-nitrobenzyl bromide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form various nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorenylmethoxycarbonyl group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products

    Oxidation: Various nitro derivatives depending on the extent of oxidation.

    Reduction: 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-aminophenyl)propanoic acid.

    Substitution: Deprotected amino acid ready for further coupling reactions.

Scientific Research Applications

Fmoc-(RS)-3-amino-3-(3-nitrophenyl)-propionic acid is widely used in:

    Chemistry: As a building block in peptide synthesis, allowing for the creation of complex peptides and proteins.

    Biology: In the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed to reveal the free amino group, allowing for further functionalization or coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid: Similar structure but with a nitro group in the para position.

    3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid: Similar structure but with a nitro group in the ortho position.

    3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-chlorophenyl)propanoic acid: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The unique positioning of the nitro group in the meta position of the phenyl ring in Fmoc-(RS)-3-amino-3-(3-nitrophenyl)-propionic acid can influence its reactivity and the types of reactions it undergoes. This makes it distinct from its ortho and para counterparts, which may have different steric and electronic properties.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-23(28)13-22(15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZOBIQWMMCMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374791-01-2
Record name Fmoc-(S)-3-amino-3-(3-nitro-phenyl)-propionic acid
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